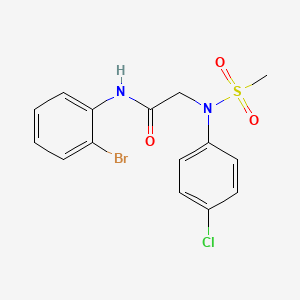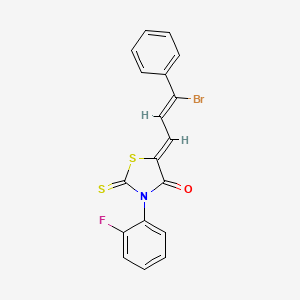![molecular formula C18H23N5O3S B5000625 (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5000625.png)
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to inhibit the replication of the hepatitis C virus and the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol in lab experiments is its potent biological activity. The compound has been found to exhibit potent antitumor, antiviral, and antibacterial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol. One of the future directions is to further investigate the mechanism of action of the compound and to identify the specific enzymes that it targets. Another future direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, future research could focus on the development of new drugs based on the structure of this compound, with the aim of improving their potency and reducing their side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising biological activities, making it a potential candidate for the development of new drugs. The compound has been found to exhibit potent antitumor, antiviral, and antibacterial activity, and future research could focus on further investigating its mechanism of action and developing new drugs based on its structure.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol involves several steps. The first step involves the reaction of 2-pyrazinecarboxylic acid with 1,2-diaminopropane to form 4-(2-pyrazinyl)-1-piperazine. The second step involves the reaction of 4-(2-pyrazinyl)-1-piperazine with (S)-3-pyrrolidinol and phenylsulfonyl chloride to form this compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to exhibit potent antiviral activity against the hepatitis C virus. In addition, the compound has been found to exhibit potent antibacterial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
(3S,4S)-1-(benzenesulfonyl)-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-17-14-23(27(25,26)15-4-2-1-3-5-15)13-16(17)21-8-10-22(11-9-21)18-12-19-6-7-20-18/h1-7,12,16-17,24H,8-11,13-14H2/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKVAJZCWSOBQ-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5000555.png)
![(3R*,4R*)-1-[3-(methylthio)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5000556.png)
![4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5000558.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5000571.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5000584.png)

![5-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5000594.png)
![1-(4-bromophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5000601.png)

![2-chloro-5-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5000609.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5000613.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5000640.png)